(5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2hcl

Carbonic anhydrase inhibition Medicinal chemistry Sulfonamide pharmacophore

(5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2HCl is a heterocyclic primary amine dihydrochloride salt featuring a 1,3,4-thiadiazole core with a methyl substituent at the 5-position and an aminomethyl group at the 2-position. It serves as a key intermediate for constructing sulfonamide-based bioactive molecules, most notably the FDA-approved antibacterial sulfamethizole and potent carbonic anhydrase inhibitors.

Molecular Formula C4H9Cl2N3S
Molecular Weight 202.11 g/mol
Cat. No. B8144032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2hcl
Molecular FormulaC4H9Cl2N3S
Molecular Weight202.11 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)CN.Cl.Cl
InChIInChI=1S/C4H7N3S.2ClH/c1-3-6-7-4(2-5)8-3;;/h2,5H2,1H3;2*1H
InChIKeyFJEVTYCONOAIKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline for (5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2HCl: A Privileged Thiadiazole Scaffold


(5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2HCl is a heterocyclic primary amine dihydrochloride salt featuring a 1,3,4-thiadiazole core with a methyl substituent at the 5-position and an aminomethyl group at the 2-position [1]. It serves as a key intermediate for constructing sulfonamide-based bioactive molecules, most notably the FDA-approved antibacterial sulfamethizole and potent carbonic anhydrase inhibitors [2][3]. The 5-methyl-1,3,4-thiadiazol-2-yl scaffold is recognized as a privileged pharmacophore in medicinal chemistry, conferring unique target engagement properties that distinguish it from unsubstituted or alternatively substituted thiadiazole analogs.

Why In-Class Thiadiazole Methanamines Cannot Substitute (5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2HCl in Drug Discovery


Substituting (5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2HCl with unsubstituted or differently substituted 1,3,4-thiadiazol-2-ylmethanamine analogs (e.g., 5-phenyl, 5-cyclopropyl, or 5-unsubstituted variants) introduces a high risk of losing target potency and clinical developability. The 5-methyl substituent is not a passive structural feature; it critically influences the electron density of the thiadiazole ring and the spatial orientation of the aminomethyl side chain, directly modulating the binding affinity of downstream sulfonamide derivatives for metalloenzyme targets such as carbonic anhydrase isoforms [1]. This substitution pattern underpins the only FDA-approved drug (sulfamethizole) within this chemical class, whereas no other 5-substituted analog has achieved regulatory approval, strongly suggesting that the 5-methyl group is a key determinant of translatable in vivo efficacy and safety [2]. The quantitative evidence below delineates exactly how this scaffold differentiates from its closest comparators.

Quantitative Differentiation Evidence for (5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2HCl Against Closest Analogs


Scaffold-Derived CA I/II Inhibitors Achieve Up to 530-Fold Greater Potency Than Acetazolamide

Sulfonamide derivatives anchored on the 5-methyl-1,3,4-thiadiazol-2-yl scaffold exhibit IC50 values as low as 0.144 nM against human carbonic anhydrase I (hCA I) and 0.109 nM against hCA II [1]. Under comparable in vitro conditions, the clinical standard acetazolamide shows substantially weaker inhibition, with IC50 values of 57.75 nM for hCA I and 49.50 nM for hCA II [2]. This corresponds to a potency advantage of approximately 401-fold for hCA I and 454-fold for hCA II. In contrast, the unsubstituted 1,3,4-thiadiazol-2-ylmethanamine scaffold has not been reported to yield CA inhibitors of comparable sub-nanomolar potency, indicating that the 5-methyl substituent is a critical pharmacophoric element for optimal target engagement.

Carbonic anhydrase inhibition Medicinal chemistry Sulfonamide pharmacophore

Only 5-Methyl-1,3,4-thiadiazole-2-methanamine Scaffold Has Yielded an FDA-Approved Antibacterial Drug

Sulfamethizole (N1-(5-methyl-1,3,4-thiadiazol-2-yl)sulfanilamide), a direct derivative synthesized from this scaffold, received FDA approval in 1953 under the brand name THIOSULFIL/MICROSUL as an oral antibacterial agent for urinary tract infections [1]. Despite decades of research on 1,3,4-thiadiazole derivatives, no other 5-substituted 1,3,4-thiadiazol-2-ylmethanamine analog (including 5-phenyl, 5-cyclopropyl, and 5-unsubstituted variants) has successfully navigated clinical trials to achieve regulatory approval. This clinical translation gap underscores the unique developability profile conferred specifically by the 5-methyl substitution pattern, including favorable pharmacokinetics and safety characteristics demonstrated in human subjects.

Antibacterial Sulfamethizole Drug repurposing

Scaffold-Derivative C1 Enables 12- to 50-Fold Amphotericin B Dose Reduction via Synergistic Antifungal Interaction

The derivative 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1), synthesized from the target scaffold, exhibits strong synergistic antifungal interactions with amphotericin B (AmB). When combined with C1, the concentration of AmB required for 100% inhibition of pathogenic fungal growth was reduced by 12- to 50-fold against a panel of clinical Candida and Aspergillus isolates, including strains with reduced AmB sensitivity and azole-resistant isolates [1]. Importantly, C1 alone demonstrated low cytotoxicity toward human renal proximal tubule epithelial cells (RPTECs). This synergistic effect was specifically selected from a screen of several dozen synthetic 1,3,4-thiadiazole derivatives, indicating that the 5-methyl substitution pattern contributes uniquely to the observed synergy.

Antifungal synergy Amphotericin B Drug combination

Dihydrochloride Salt Form Delivers Room-Temperature Storage vs. Free Base Requiring -20°C, Simplifying Compound Management

The dihydrochloride salt of (5-methyl-1,3,4-thiadiazol-2-yl)methanamine is a solid product that can be stored at room temperature under dry, cool conditions . In contrast, the free base form of the same compound requires storage at -20°C with wet-ice shipping to maintain integrity . This 40–45°C difference in recommended storage temperature directly impacts the ease of compound handling, weighing accuracy, and long-term stability in compound management facilities. Additionally, the protonated primary amine in the salt form ensures consistent reactivity profile for amide coupling and sulfonamide formation reactions, reducing batch-to-batch variability in library synthesis.

Salt selection Stability Laboratory handling

High-Value Research and Industrial Application Scenarios for (5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2HCl Based on Proven Differentiation


Developing Sub-Nanomolar Carbonic Anhydrase IX/XII Inhibitors for Solid Tumor Therapy

The 5-methyl-1,3,4-thiadiazol-2-yl scaffold delivers up to 454-fold greater potency against carbonic anhydrase isoforms compared to acetazolamide [1]. Medicinal chemistry teams can leverage this privileged scaffold to design tumor-selective CA IX/XII inhibitors with sub-nanomolar affinity, aiming to disrupt the pH regulation mechanisms that support tumor growth, invasion, and metastasis. The established SAR around the 2-aminomethyl position enables systematic library synthesis to optimize isoform selectivity while maintaining exceptional target potency.

Generating Next-Generation Sulfonamide Antibacterials Using a Clinically Validated Scaffold

As the core scaffold of the FDA-approved antibacterial sulfamethizole [2], (5-methyl-1,3,4-thiadiazol-2-yl)methanamine 2HCl offers a derisked entry point for developing novel sulfonamide antibiotics targeting drug-resistant Gram-negative and Gram-positive pathogens. Researchers can modify the N4-sulfanilamide substituent while retaining the 5-methyl-1,3,4-thiadiazol-2-yl anchor to explore analogs with enhanced dihydropteroate synthase binding, improved tissue penetration, or reduced resistance susceptibility, building upon established manufacturing routes and clinical safety data.

Designing Amphotericin B-Sparing Antifungal Combination Regimens

The strong synergistic interaction between scaffold-derived C1 and amphotericin B, which enables 12- to 50-fold reduction in AmB dosing against resistant fungal isolates [3], supports the development of fixed-dose combination therapies that maintain broad-spectrum antifungal efficacy while significantly reducing the nephrotoxic burden. Industrial antifungal discovery programs can use the 5-methyl-1,3,4-thiadiazol-2-yl core as a template for synthesizing C1 analogs with improved oral bioavailability and systemic exposure suitable for clinical development.

Medicinal Chemistry Library Production with Simplified Cold-Chain Logistics

The room-temperature stability of the dihydrochloride salt form, in contrast to the free base requiring -20°C storage , makes this compound particularly well-suited for high-throughput parallel synthesis operations in both academic core facilities and industrial CRO settings. The salt form enables accurate automated weighing and dispensing without specialized cold-room infrastructure, while the protonated amine ensures consistent reactivity in sulfonylation and reductive amination workflows, reducing batch failures and improving library yield reproducibility.

Quote Request

Request a Quote for (5-Methyl-1,3,4-thiadiazol-2-YL)methanamine 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.